molecular formula C12H17BFNO2 B595223 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310405-22-1

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B595223
M. Wt: 237.081
InChI Key: BNXMLGBCFFOIQG-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H17BFNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a fluoro group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystal structure and bond lengths and angles can be determined using single crystal X-ray diffraction analysis .

Scientific Research Applications

Application 1: Organic Synthesis

  • Summary of the Application: This compound is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . It’s an important boric acid derivative obtained by a two-step substitution reaction .
  • Methods of Application: The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .
  • Results or Outcomes: The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application 2: Drug Synthesis

  • Summary of the Application: Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
  • Methods of Application: In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
  • Results or Outcomes: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .

Application 3: Boron Neutron Capture Therapy

  • Summary of the Application: Boric acid compounds, such as the one , have been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating malignant brain tumors and recurrent head and neck cancer .
  • Methods of Application: In this therapy, a boron-10 isotope compound is used, which is capable of capturing thermal neutrons. When the boron-10 atom captures a neutron, it splits into two high-energy particles that kill the cancer cell .
  • Results or Outcomes: The therapy has shown promising results in the treatment of high-grade gliomas, recurrent tumors of the head and neck region, and melanoma .

Application 4: Fluorescent Probes

  • Summary of the Application: Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
  • Methods of Application: The compound is used as a probe where it reacts with the target substance and emits fluorescence. The fluorescence is then measured, providing information about the presence and quantity of the target substance .
  • Results or Outcomes: This method has been used successfully to detect various substances in biological and chemical samples .

Application 5: Crystal Structure and DFT Study

  • Summary of the Application: This compound has been used in the study of crystal structures and Density Functional Theory (DFT) calculations . The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
  • Methods of Application: The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes: The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .

Application 6: Fluorinated Building Blocks

  • Summary of the Application: This compound is a fluorinated building block, which means it’s a starting material in the synthesis of other complex organic molecules .
  • Methods of Application: It can be used in various organic reactions to introduce the fluorine atom or the pyridine ring into the target molecule .
  • Results or Outcomes: The use of this compound as a building block can lead to a wide range of fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMLGBCFFOIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676944
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1310405-22-1
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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